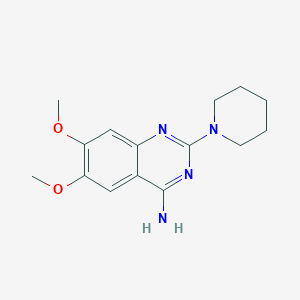
6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
描述
6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine, also known as 6,7-DMQP or DMQP, is an organic compound that has been studied for its potential applications in scientific research. DMQP is a quinazolinamine derivative that is commonly used as a ligand in various biochemical experiments. It is known to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine (ACh). DMQP has been studied for its effects on biological systems and its potential applications in various scientific research experiments.
作用机制
DMQP is believed to act as an inhibitor of AChE by binding to the active site of the enzyme. This binding is believed to prevent the enzyme from binding to acetylcholine, thus inhibiting its activity. The exact mechanism of action of DMQP is still being studied, but it is believed to involve the formation of a covalent bond between the DMQP molecule and the active site of the enzyme.
Biochemical and Physiological Effects
DMQP has been studied for its effects on various biological systems. Studies have shown that DMQP has a strong inhibitory effect on AChE, which is involved in the breakdown of acetylcholine. In addition, DMQP has been shown to inhibit the activity of other enzymes, such as chymotrypsin and trypsin. DMQP has also been shown to have anti-inflammatory and anti-oxidant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using DMQP in laboratory experiments is its ability to inhibit AChE, which is involved in the breakdown of acetylcholine. This can be useful in experiments that require the inhibition of AChE activity. In addition, DMQP is relatively inexpensive and easy to obtain, making it a cost-effective option for laboratory experiments. However, there are some limitations to using DMQP in laboratory experiments. For example, DMQP has a relatively short half-life, which can limit its effectiveness in long-term experiments. In addition, DMQP has been shown to have toxic effects in some animal models, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving DMQP. One potential direction is to further investigate the mechanism of action of DMQP and its effects on various biological systems. In addition, further research could be conducted to investigate the potential therapeutic applications of DMQP, such as its potential use as an anti-inflammatory or anti-oxidant agent. Furthermore, research could be conducted to investigate the potential use of DMQP as a tool for studying the structure and function of other enzymes. Finally, further research could be conducted to investigate the potential toxicity of DMQP and its effects on various biological systems.
合成方法
DMQP is synthesized through a multi-step process involving the reaction of an aryl amine with an aryl halide, followed by the reaction of the resulting product with an amine. The first step involves the reaction of an aryl halide with an aryl amine in the presence of a base, such as triethylamine (TEA). This reaction forms an aryl amine intermediate, which is then reacted with an amine in the presence of a base, such as sodium hydroxide (NaOH). The resulting product is then reacted with a quinazolin-4-one in the presence of a base, such as potassium carbonate (K2CO3). This reaction yields the desired product, 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine.
科学研究应用
DMQP has been widely used in scientific research experiments as a ligand for various enzymes, including AChE. DMQP has been used as a tool to study the structure and function of AChE, as well as to investigate the mechanism of action of AChE inhibitors. It has also been used in studies of the pharmacological properties of AChE inhibitors, as well as to study the effects of AChE inhibitors on various biological systems. In addition, DMQP has been used in studies of the structure and activity of other enzymes, such as chymotrypsin and trypsin.
属性
IUPAC Name |
6,7-dimethoxy-2-piperidin-1-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-20-12-8-10-11(9-13(12)21-2)17-15(18-14(10)16)19-6-4-3-5-7-19/h8-9H,3-7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCSURRPVDKJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCCC3)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235386 | |
| Record name | 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137705-41-0 | |
| Record name | 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137705-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
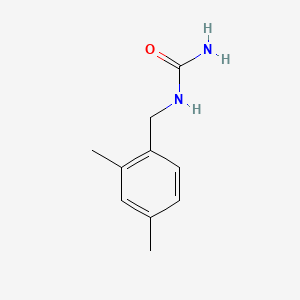
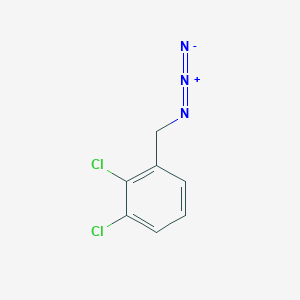
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
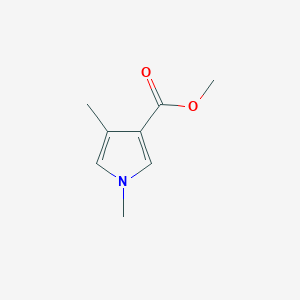
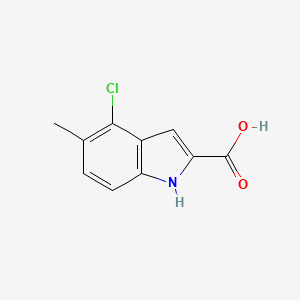
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
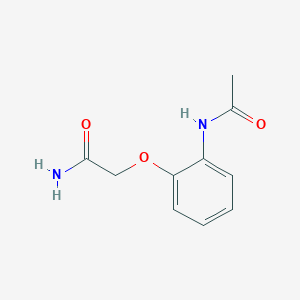


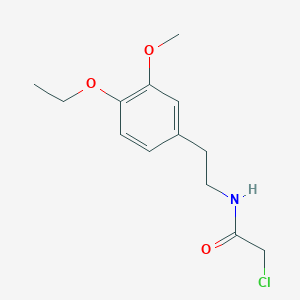
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)